Dihydrocitflavanone
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Overview
Description
Dihydrocitflavanone is a flavonoid compound known for its diverse biological activities. Flavonoids are a class of polyphenolic compounds found in various plants, and they are known for their antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered attention for its potential therapeutic applications in various fields, including medicine, biology, and chemistry.
Mechanism of Action
Target of Action
Dihydrocitflavanone, also known as 7,8-Dihydroxyflavone (7,8-DHF), is a natural flavonoid . The primary target of this compound is the tropomyosin receptor kinase B (TrkB) . TrkB is a receptor involved in nerve growth factor signaling, which is crucial for neuronal survival and plasticity .
Mode of Action
7,8-DHF acts as a potent and selective small-molecule agonist of TrkB . It mimics the function of the brain-derived neurotrophic factor (BDNF), a peptide produced in the human body that acts on this receptor . Therefore, 7,8-DHF, which can cross the blood-brain barrier, is used instead .
Biochemical Pathways
Upon activation of the TrkB receptor, neurons tend to experience growth and protective effects . The growth primarily affects the dendrites of the neuron, which reach out into the synapse to communicate with subsequent neurons . 7,8-DHF has shown an ability to promote the growth of these dendrites into the synapse, helping restore communication between neurons in animal models of cognitive decline .
Pharmacokinetics
7,8-DHF is stable in liver microsomal assay but labile in hepatocytes, indicating that 7,8-DHF might be readily subjected to glucuronidation, sulfation, and other metabolic processes . This property impacts the compound’s bioavailability and its ability to cross the blood-brain barrier .
Result of Action
The activation of TrkB by 7,8-DHF leads to various neuropharmacological effects, including improving memory, promoting neurogenesis, and protecting against neurodegeneration . It has demonstrated a range of effects in preclinical studies, such as antioxidant, anti-inflammation, and cardiovascular regulation .
Action Environment
The action of 7,8-DHF can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the diet of the organism. In a study, it was found that 7,8-DHF could alleviate obesity induced by a high-fat diet in female mice . Moreover, the compound’s action and stability could also be influenced by factors like pH, temperature, and the presence of other compounds in the environment.
Biochemical Analysis
Biochemical Properties
Dihydrocitflavanone interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . The nature of these interactions is complex and multifaceted, involving a range of molecular mechanisms .
Cellular Effects
This compound has been found to have profound effects on various types of cells and cellular processes . It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate, involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level, demonstrating the compound’s significant biochemical impact .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and can also influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a specific manner . It interacts with certain transporters or binding proteins, and these interactions can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is a key aspect of its activity and function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrocitflavanone typically involves the cyclization of chalcones. Chalcones are precursors that undergo cyclization to form the flavanone structure. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For example, the use of hydrochloric acid or sodium hydroxide can promote the formation of this compound from chalcones.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The industrial production methods also focus on cost-effectiveness and environmental sustainability by minimizing the use of hazardous reagents and optimizing reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Dihydrocitflavanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions often involve the use of solvents such as ethanol or tetrahydrofuran.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amine). The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of this compound can lead to the formation of quinones, while reduction can result in the formation of dihydroflavanones. Substitution reactions can yield various substituted flavanones depending on the reagents used.
Scientific Research Applications
Dihydrocitflavanone has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other flavonoid compounds and as a model compound for studying flavonoid chemistry.
Biology: It is studied for its antioxidant and anti-inflammatory properties, which have potential therapeutic applications in treating various diseases.
Medicine: It is investigated for its anticancer properties and its potential use in developing new cancer therapies.
Industry: It is used in the development of natural antioxidants for food preservation and in the cosmetic industry for its skin-protective properties.
Comparison with Similar Compounds
Dihydrocitflavanone is unique compared to other similar flavonoid compounds due to its specific chemical structure and biological activities. Similar compounds include:
Flavones: Such as apigenin and luteolin, which also have antioxidant and anti-inflammatory properties.
Flavanols: Such as catechin and epicatechin, known for their strong antioxidant activities.
Isoflavones: Such as genistein and daidzein, which have estrogenic activity and are studied for their potential in hormone-related therapies.
Properties
IUPAC Name |
(2S)-5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3,9,10-tetrahydropyrano[2,3-h]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-20(2)8-7-13-17(25-20)10-15(23)18-14(22)9-16(24-19(13)18)11-3-5-12(21)6-4-11/h3-6,10,16,21,23H,7-9H2,1-2H3/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIRULANAUYZIL-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=C(C3=C2OC(CC3=O)C4=CC=C(C=C4)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC2=C(O1)C=C(C3=C2O[C@@H](CC3=O)C4=CC=C(C=C4)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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